molecular formula C7H5NSe B8662469 Phenyl isoselenocyanate

Phenyl isoselenocyanate

Cat. No.: B8662469
M. Wt: 182.09 g/mol
InChI Key: VMPYPALZFODHOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Selenium in Organic Synthesis

Selenium, a key element in the chalcogen group, has carved a significant niche in the field of organic synthesis. numberanalytics.comnih.gov Its unique chemical properties, positioned between sulfur and tellurium, allow for a diverse range of reactivity and applications. numberanalytics.com Organoselenium compounds are valued as reagents, catalysts, and intermediates in various chemical transformations. nih.govresearchgate.net Historically, selenium dioxide was a prominent reagent for allylic oxidations. nih.gov Modern organic chemistry, however, utilizes selenium in a much broader capacity, including in the formation of carbon-carbon bonds, oxidation reactions, and the synthesis of complex molecules. numberanalytics.comnih.gov The versatility of selenium is further highlighted by its role in creating selenium-containing heterocycles, which are of increasing interest due to their chemical properties and biological activities. nih.govresearchgate.net

Overview of Isoselenocyanate Chemical Class

Isoselenocyanates (R-N=C=Se) are organoselenium compounds that are isosteric analogues of isothiocyanates (R-N=C=S). nih.govnih.gov This class of compounds has garnered significant attention due to their potential as chemopreventive and chemotherapeutic agents. researchgate.netacs.orgthieme-connect.com Isoselenocyanates are recognized for being more potent than their sulfur counterparts in certain biological applications, such as inhibiting cancer cell growth. nih.govresearchgate.netacs.org They serve as important precursors and intermediates in the synthesis of various organoselenium compounds, including biologically active selenium-containing heterocycles. thieme-connect.com The synthesis of isoselenocyanates has become more accessible, making them versatile reagents for creating these complex molecules. thieme-connect.com They are generally considered easier to prepare and store, and are less toxic and safer to handle than many other selenium reagents. researchgate.netcore.ac.uk

Specific Research Focus: Phenyl Isoselenocyanate's Unique Position and Research Importance

This compound holds a specific and important position within the isoselenocyanate class. It is a key building block for the synthesis of a variety of selenium-containing heterocycles. uzh.chuzh.ch Research has demonstrated its utility in reactions with various nucleophiles to form complex cyclic structures. nih.govuzh.chmdpi.com For instance, it reacts with malononitrile (B47326) in the presence of a base to form intermediates that can be trapped to produce functionalized malononitriles. uzh.chuzh.ch Furthermore, this compound participates in cycloaddition reactions and can be used to synthesize a range of heterocyclic systems, such as quinazoline-2(1H)-selones and tetrahydro-1,3,5-selenodiazine-2-selenones. nih.govmdpi.com The reactivity of the phenyl group, including the influence of electron-donating or electron-accepting substituents, can be harnessed to control the outcomes of these reactions. nih.gov

Scope of Investigation and Key Research Questions

This article will focus on the chemical properties, synthesis, and reactivity of this compound. The primary research questions to be addressed include:

What are the fundamental physical and chemical properties of this compound?

What are the established and most effective methods for the synthesis of this compound?

How does this compound react with different classes of organic compounds?

What are the primary applications of this compound in the synthesis of other chemical compounds, particularly heterocycles?

Properties

Molecular Formula

C7H5NSe

Molecular Weight

182.09 g/mol

InChI

InChI=1S/C7H5NSe/c9-6-8-7-4-2-1-3-5-7/h1-5H

InChI Key

VMPYPALZFODHOQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C=[Se]

Origin of Product

United States

Synthetic Methodologies for Phenyl Isoselenocyanate

Historical Evolution of Isoselenocyanate Synthesis

The journey into isoselenocyanate synthesis began after the discovery of selenium by J.J. Berzelius in 1817 and the first report of an organoselenium compound in 1847. researchgate.netnih.gov However, significant progress in the synthetic chemistry of organoselenium compounds occurred much later. researchgate.netnih.gov

Classical methods for preparing organic isoselenocyanates laid the groundwork for the synthesis of the phenyl derivative. These early approaches included the addition of elemental selenium to isonitriles and the conversion of the corresponding formamides. researchgate.netnih.govscispace.com Another early, convenient procedure involved treating a primary amine with equimolar amounts of carbon diselenide (CSe₂) and mercury(II) chloride (HgCl₂) in the presence of triethylamine (B128534). researchgate.netnih.govscispace.com A significant advancement was the development of a one-step synthesis for alkyl and aryl isoselenocyanates directly from primary amines, reported by Henriksen and Ehrbar in 1976. researchgate.netmdpi.com

Later, a widely adopted and high-yielding procedure was established by Barton and colleagues, which involves the preparation of isoselenocyanates from formamides using phosgene (B1210022) and elemental selenium. sci-hub.se This method, often using the safer phosgene substitute triphosgene (B27547), has become a common strategy for accessing aryl isoselenocyanates, including phenyl isoselenocyanate. nih.gov

Established Synthetic Routes to this compound

Several reliable methods have been established for the synthesis of this compound, primarily revolving around the use of aniline (B41778) and its derivatives as starting materials.

The most direct approaches to this compound begin with aniline or its N-formyl derivative, formanilide (B94145). These methods can be broadly categorized into one-pot and multi-step procedures.

A notable one-pot synthesis involves the reaction of a primary amine, such as aniline, with carbon diselenide and a deselenating agent. The method reported by Henriksen and Ehrbar provides a convenient route to aryl isoselenocyanates. mdpi.comnih.govtennessee.edu In this reaction, the primary amine is treated with carbon diselenide and mercury(II) chloride in the presence of a base like triethylamine. researchgate.netscispace.com The reaction proceeds through an intermediate dithiocarbamate (B8719985) which is then converted to the target isoselenocyanate.

Table 1: General One-Pot Synthesis of Aryl Isoselenocyanates

Starting MaterialReagentsBaseTypical ConditionsProduct
Primary Aryl Amine1. Carbon Diselenide (CSe₂) 2. Mercury(II) Chloride (HgCl₂)TriethylamineStirring at room temperatureAryl Isoselenocyanate

The most frequently cited multi-step synthesis of this compound is the Barton procedure, which begins with the formation of formanilide from aniline. sci-hub.senih.govcore.ac.uk Formanilide is synthesized by reacting aniline with ethyl formate. scispace.comnih.gov The formamide (B127407) is then dehydrated in a one-pot reaction using triphosgene (a safer substitute for phosgene gas) and triethylamine to generate the corresponding isocyanide in situ. Elemental selenium powder is then added to the reaction mixture, which adds to the isocyanide to furnish the final this compound product in good yields. scispace.comnih.gov

Table 2: Multi-Step Synthesis of Phenylalkyl Isoselenocyanates via Barton Procedure Modification

StepStarting MaterialReagents & ConditionsIntermediate/ProductYieldReference
1PhenylalkylamineEthyl formate, reflux 4-6 hPhenylalkyl formamideHigh scispace.comnih.gov
2Phenylalkyl formamideTriphosgene, Triethylamine, Selenium powder, CH₂Cl₂, refluxPhenylalkyl isoselenocyanate65% (for Phenylethyl derivative) nih.gov

This procedure is highly versatile and has been used to synthesize a range of phenylalkyl isoselenocyanates for research purposes. nih.gov

The conversion of selenocyanates to their isoselenocyanate isomers is another recognized synthetic pathway. sci-hub.se This transformation typically occurs through a photochemical or thermal rearrangement. sci-hub.seorgsyn.org The process is believed to involve a reversible researchgate.netresearchgate.net-sigmatropic shift, where the cyano group migrates from the selenium atom to the adjacent carbon atom of the phenyl ring. nih.gov While this rearrangement is established for allylic and propargylic systems, it represents a potential, though less commonly detailed, route for this compound synthesis compared to methods starting from anilines. nih.gov

While organoselenium compounds are often compared to their sulfur isosteres, the direct conversion of phenyl isothiocyanate to this compound by a simple sulfur-for-selenium exchange is not a widely established synthetic route in the reviewed literature. mdpi.comsmolecule.com Instead, comparative studies typically involve the parallel synthesis of both the isothiocyanate and the isoselenocyanate from common precursors, such as aniline or formanilide, to ensure a consistent basis for evaluating their properties. nih.govnih.gov Research has shown that isoselenocyanates can be converted to isothiocyanates by reacting them with elemental sulfur, with selenium acting as a potential catalyst in the reverse direction, highlighting the thermodynamic considerations of such an exchange. mdpi.com

Carbonylation Strategies Involving Selenium and Phenyl Substrates

The synthesis of this compound via direct carbonylation routes involving phenyl substrates and a selenium source is not a widely documented method in the literature. Most reported selenium-catalyzed carbonylation reactions of phenyl precursors, such as aniline or nitrobenzene (B124822), with carbon monoxide lead to the formation of other compounds like N-phenylcarbamates or symmetrical 1,3-diarylureas, rather than the target isoselenocyanate. researchgate.netiupac.org

For instance, selenium-catalyzed oxidative carbonylation of aniline in the presence of alcohols yields N-phenylcarbamates. researchgate.netnih.gov Similarly, the reductive carbonylation of nitrobenzene, catalyzed by selenium, results in the formation of symmetrical ureas. researchgate.net These reactions highlight the catalytic activity of selenium in mediating carbon monoxide transfer to nitrogen-containing substrates. ucas.ac.cnosaka-u.ac.jp The general mechanism proposed for these transformations involves the in-situ formation of a reactive selenium-carbonyl species, which is then attacked by the amine or a related derivative.

The direct synthesis of phenyl isocyanate from nitrobenzene through carbonylation is known to require transition metal catalysts. thieme-connect.de This suggests that the direct formation of this compound via a similar pathway would likely also necessitate a specific catalytic system capable of facilitating the incorporation of both a carbonyl group and a selenium atom in a single transformation, a process for which detailed methodologies are not yet well-established.

Mechanistic Insights into this compound Formation

The mechanisms of this compound formation are intrinsically linked to the chosen synthetic route. The most reliable and straightforward methods proceed via a phenyl isocyanide intermediate.

One common pathway begins with the dehydration of N-phenylformamide. This step can be achieved using dehydrating agents such as triphosgene or phosphorus oxychloride (POCl₃) in the presence of a base like triethylamine. mdpi.comcolab.wsmdpi.com The resulting phenyl isocyanide is a key intermediate. The mechanism of its formation with POCl₃ likely involves the activation of the formamide oxygen by phosphorylation, followed by elimination to form the isocyanide.

The second and final step is the selenation of the phenyl isocyanide. This involves the direct addition of elemental selenium to the terminal carbon of the isocyanide. nih.gov The isocyanide carbon is nucleophilic and readily attacks the selenium atom. This reaction is generally considered a straightforward addition, converting the isocyanide into the corresponding isoselenocyanate.

Reaction Scheme: Formation from N-Phenylformamide

HCONHPh + Dehydrating Agent → C₆H₅NC + H₂O + Byproducts

C₆H₅NC + Se → C₆H₅NCSe

Computational studies, such as those using Density Functional Theory (DFT), have primarily focused on the reaction mechanisms of this compound rather than its formation. researchgate.netrsc.org These studies confirm the high electrophilicity of the central carbon atom in the -N=C=Se group, which dictates its reactivity towards nucleophiles. rsc.org For more complex potential syntheses, such as direct carbonylation, detailed mechanistic studies are scarce, but it is proposed that they would involve the formation of reactive selenium-carbonyl intermediates. researchgate.net

Catalytic Approaches in this compound Synthesis

While stoichiometric methods for synthesizing this compound are well-established, catalytic approaches are less common but represent an important area of research for improving efficiency and sustainability.

Organocatalytic Systems

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has not been prominently reported for the synthesis of this compound. wikipedia.org Instead, the field has seen significant use of this compound as a key building block in organocatalytic reactions.

Specifically, chiral selenoureas, which are often synthesized from an amine and an isoselenocyanate, have emerged as powerful bifunctional organocatalysts. nih.gov For instance, selenoureas derived from Cinchona alkaloids are used to catalyze asymmetric Michael additions with high enantioselectivity. mdpi.commdpi.comnih.govresearchgate.net In these systems, the selenourea (B1239437) moiety activates the substrate through hydrogen bonding. The synthesis of these organocatalysts involves the stoichiometric reaction of an amino-functionalized chiral scaffold with this compound or a derivative thereof; the formation of the isoselenocyanate itself in these reports typically relies on non-catalytic methods. mdpi.commdpi.com

The table below summarizes the synthesis of various aryl isoselenocyanates which are subsequently used to prepare organocatalysts.

Amine PrecursorDehydrating Agent for Isocyanide FormationIsoselenocyanate ProductReported YieldReference
AnilinePOCl₃/NEt₃This compoundNot specified mdpi.com
4-FluoroanilinePOCl₃/NEt₃4-Fluorothis compoundNot specified mdpi.com
4-MethoxyanilinePOCl₃/NEt₃4-Methoxythis compound68% mdpi.com
Various Aryl AminesTriphosgene/NEt₃Various Aryl IsoselenocyanatesGood colab.ws

Green Chemistry Perspectives in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound involves minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. Key areas of development include the use of safer solvents and the exploration of solvent-free reaction conditions.

Solvent-Free Reactions

Traditional syntheses of this compound often employ chlorinated solvents like dichloromethane (B109758) (DCM) or aromatic hydrocarbons such as toluene. colab.wsresearchgate.net While effective, these solvents pose environmental and health risks. A significant advancement in green chemistry is the development of solvent-free reaction conditions.

Mechanochemical methods, such as ball-milling, represent a promising solvent-free approach. mdpi.com While the direct synthesis of this compound via ball-milling has not been explicitly detailed, the successful application of this technique to organocatalytic reactions involving selenoureas (derived from isoselenocyanates) demonstrates its potential. mdpi.com Conducting the synthesis under solvent-free or mechanochemical conditions could reduce solvent waste, potentially shorten reaction times, and simplify product purification.

Another approach is the use of catalyst-free, solvent-free heating. For example, the synthesis of selenaquinolines has been achieved by heating o-ethynylanilines with isoselenocyanates directly without a solvent, showcasing that complex heterocycle formation from isoselenocyanates can proceed under these conditions. colab.ws Adapting the core synthesis of this compound, such as the reaction of phenyl isocyanide with selenium, to a solvent-free thermal or mechanochemical process is a logical next step in making its production more environmentally benign.

Atom Economy Considerations

The concept of atom economy, a central pillar of green chemistry, evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. mlsu.ac.innih.gov An ideal reaction would have a 100% atom economy, meaning all atoms from the reactants are found in the final product, generating no waste. chembam.com

In the synthesis of this compound, the atom economy varies significantly depending on the chosen synthetic route. A prevalent laboratory method involves the dehydration of a formamide precursor, which itself is synthesized from a primary amine. nih.govscispace.com A common one-pot procedure starts from N-phenylformamide (formanilide), which is treated with a dehydrating agent like triphosgene and then with elemental selenium. nih.govacs.orgcolab.ws

Let's analyze the atom economy for a representative synthesis of this compound from formanilide using triphosgene and triethylamine:

To calculate the atom economy, we use the formula: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of All Reactants) x 100

Table 1: Molecular Weights of Reactants and Product

Compound Formula Molecular Weight ( g/mol )
This compound C₇H₅NSe 182.08
Formanilide C₇H₇NO 121.14
Triphosgene C₂Cl₆O₃ 296.75
Elemental Selenium Se 78.96

Based on the stoichiometry, the calculation is: Sum of MW of Reactants = (3 * 121.14) + 296.75 + (2 * 78.96) + (6 * 101.19) = 363.42 + 296.75 + 157.92 + 607.14 = 1425.23 g/mol MW of Desired Product = 3 * 182.08 = 546.24 g/mol

Atom Economy = (546.24 / 1425.23) * 100 ≈ 38.3%

This calculation reveals a relatively low atom economy. A significant portion of the reactant mass is converted into byproducts, primarily triethylamine hydrochloride and carbon dioxide, rather than the target this compound. mlsu.ac.in Alternative routes, such as the direct addition of elemental selenium to isonitriles, might offer different atom economy profiles. nih.govcore.ac.uk However, the toxicity and instability of isonitrile precursors often make the formamide route more practical despite its lower atom economy. acs.org The generation of substantial inorganic salt waste is a key drawback from a green chemistry perspective, impacting the process mass intensity (PMI) and the environmental factor (E-factor), which measures the ratio of waste to product. chembam.com

Sustainable Reagent Selection

The selection of reagents is critical for developing sustainable synthetic protocols. This involves choosing substances that are less hazardous, derived from renewable sources if possible, and can be used catalytically rather than stoichiometrically. mlsu.ac.in

Dehydrating Agents: The conversion of the formamide intermediate to an isonitrile, which is then trapped by selenium, requires a dehydrating agent. core.ac.ukrsc.org

Phosgene (COCl₂): Historically used, phosgene is highly effective but also extremely toxic, making it unsuitable for sustainable and safe laboratory or industrial synthesis. acs.org

Triphosgene (Bis(trichloromethyl) carbonate): This solid reagent is a safer, easier-to-handle alternative to gaseous phosgene. nih.govacs.org It serves as a phosgene equivalent in situ, reducing the significant hazards associated with storing and handling phosgene gas. Many modern syntheses of isoselenocyanates from formamides have adopted triphosgene for this reason. colab.ws

Other Reagents: Other dehydrating systems, such as phosphorus oxychloride or thionyl chloride, are also used but produce corrosive and hazardous byproducts.

Selenium Source:

Elemental Selenium (Black Powder): The most common method utilizes elemental selenium powder. nih.govacs.org It is readily available and acts as the selenium atom donor in the final step of the reaction. While selenium compounds are toxic, the elemental form is relatively stable and less hazardous to handle than many organoselenium reagents. chemicalbook.com

Carbon Diselenide (CSe₂): An alternative route involves reacting a primary amine with carbon diselenide. nih.gov However, CSe₂ is highly toxic, volatile, and malodorous, making it a less sustainable choice.

Bases and Solvents:

Bases: Tertiary amines, most commonly triethylamine, are used in stoichiometric amounts to neutralize the acid (HCl) generated during the dehydration step. nih.govacs.org The formation of large quantities of triethylamine hydrochloride salt is a major source of waste. The potential for using catalytic bases or recycling the amine salt would significantly improve the sustainability of the process.

Solvents: Dichloromethane (CH₂Cl₂) is a frequently used solvent for this synthesis. acs.org Due to its environmental and health concerns as a chlorinated solvent, replacing it with greener alternatives like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) would be a key step toward a more sustainable process. Some procedures also use tetrahydrofuran (B95107) (THF). researchgate.net

Table 2: Comparison of Reagents for this compound Synthesis

Reagent Type Common Reagent Sustainable Alternative/Consideration Rationale
Dehydrating Agent Phosgene Triphosgene Solid, safer to handle, avoids use of highly toxic gas. acs.org
Selenium Source Elemental Selenium - Readily available and relatively stable compared to other selenium reagents. nih.gov
Base Triethylamine (stoichiometric) Catalytic base system, recycling of amine salt Reduces waste generation and improves atom economy.

Optimization of Reaction Conditions and Yield for this compound Synthesis

A widely adopted and optimized one-pot procedure involves the reaction of formanilide with triphosgene and elemental selenium in the presence of triethylamine. nih.govacs.org

Temperature: The reaction is typically performed under reflux conditions, often in dichloromethane (boiling point ~40°C) or THF. nih.govresearchgate.net The initial dehydration of the formamide is usually carried out for 2-3 hours, after which selenium powder is added, and the reflux is continued for several more hours (e.g., 7 hours) to ensure complete conversion. acs.org

Solvent: While dichloromethane is common, other solvents have been used. The choice of solvent can influence reaction rates and solubility of intermediates and reagents. For instance, THF has been employed in similar syntheses. researchgate.net

Reagent Stoichiometry: The molar ratios of the reactants are a key area for optimization. Typically, a slight excess of triphosgene (as a source for three equivalents of phosgene) and a twofold molar excess of selenium powder relative to the formamide are used to drive the reaction to completion. acs.org Triethylamine is added in sufficient quantity to scavenge the generated HCl.

Catalysts: Some syntheses of isoselenocyanates utilize phase-transfer catalysts, such as Aliquat 336, particularly in methods starting from primary amines and chloroform (B151607) to generate an isocyanide in situ. researchgate.netnih.gov This can enhance reaction rates and facilitate reactions between different phases.

Table 3: Reported Yields for Phenylalkyl Isoselenocyanate Synthesis

Starting Material Key Reagents Solvent Conditions Yield (%) Reference
Benzyl formamide Triphosgene, Se, Et₃N CH₂Cl₂ Reflux, 10.5 h total Not specified, described as "good yields" acs.org
Phenylbutyl formamide Triphosgene, Se, Et₃N CH₂Cl₂ Reflux 71 acs.org
Various formamides Triphosgene, Se, Et₃N CH₂Cl₂ Reflux - colab.ws

The yields for phenylalkyl isoselenocyanates are generally good, often exceeding 70%. acs.org One-pot procedures are favored as they avoid the isolation of unstable isocyanide intermediates, which are prone to polymerization. acs.org The use of sonication has also been reported to improve the yields of related isoselenocyanate syntheses, suggesting a potential avenue for optimization by providing mechanical energy to enhance reaction rates. rsc.org

Scalability and Industrial Relevance of this compound Production Methods

The scalability of a synthetic method is its adaptability to large-scale, industrial production. This requires consideration of cost, safety, equipment, and environmental impact. While this compound is primarily a research chemical used in the synthesis of more complex selenium-containing molecules, its production methods have features that affect their industrial potential. nih.govdntb.gov.ua

Challenges to Scalability:

Hazardous Reagents: Methods employing highly toxic reagents like phosgene or carbon diselenide are not viable for industrial scale-up due to extreme safety risks and stringent handling requirements. nih.govacs.org Even the safer alternative, triphosgene, releases phosgene in situ and requires careful thermal management to control the reaction rate and prevent dangerous pressure buildup.

Exothermic Reactions: The reaction can be highly exothermic, necessitating efficient cooling and process control systems on a larger scale to prevent runaway reactions.

Waste Management: The generation of significant amounts of triethylamine hydrochloride salt as a byproduct presents a waste disposal challenge. mlsu.ac.in For an industrial process to be viable, a strategy for treating or recycling this salt stream would be necessary.

Product Purification: Purification is typically achieved by silica (B1680970) gel column chromatography. acs.org This technique is expensive and difficult to implement on a large industrial scale. Alternative purification methods like distillation or crystallization would need to be developed. This compound itself can be purified by distillation under reduced pressure. researchgate.net

Toxicity of Selenium: Selenium and its compounds are toxic, and appropriate containment and waste treatment protocols are essential to prevent environmental release and ensure worker safety. chemicalbook.com

Industrially Relevant Approaches: The one-pot synthesis from a formamide using triphosgene and elemental selenium is the most promising for potential scale-up among published lab methods due to its use of a solid phosgene source and readily available reagents. acs.orgcolab.ws However, for true industrial relevance, further process development would be required. This could include:

Developing a catalytic dehydration step to minimize waste.

Implementing a continuous flow process, which can offer better control over exothermic reactions and improve safety compared to large-scale batch reactors.

Designing an efficient, non-chromatographic purification process.

Fundamental Reactivity Profile of the Isoselenocyanate Functional Group

The reactivity of the isoselenocyanate group (-N=C=Se) is characterized by a duality of electrophilic and nucleophilic centers, which dictates its reaction pathways with a wide array of chemical entities.

The central carbon atom of the isoselenocyanate moiety is markedly electrophilic. This is a consequence of the cumulative electron-withdrawing effects of the adjacent nitrogen and selenium atoms, creating a significant partial positive charge on the carbon. This electrophilicity is the primary driver for the addition reactions of nucleophiles. researchgate.net The binding of the isoselenocyanate to a Lewis acid can further enhance the electrophilicity of the carbon center, facilitating nucleophilic attack. rsc.org Computational studies have shown an increase in the positive electrostatic potential-fitted charge at the carbon upon coordination with a metal center. rsc.org

This inherent electrophilicity makes this compound susceptible to attack by a broad range of nucleophiles, including alcohols, phenols, amines, and carbanions, leading to the formation of a diverse array of selenium-containing compounds. nih.govclockss.org The rate of these nucleophilic addition reactions is often enhanced when the phenyl ring of the isoselenocyanate bears electron-accepting substituents. scispace.com

While the carbon atom is electrophilic, both the nitrogen and selenium atoms of the isoselenocyanate group possess nucleophilic character due to the presence of lone pairs of electrons.

The selenium atom is a soft nucleophile and readily attacks various electrophiles. scispace.com This nucleophilicity is evident in reactions where the selenium atom attacks alkyl halides or other electrophilic centers, often after the initial addition of a nucleophile to the central carbon. For instance, in the formation of certain selenium-containing heterocycles, the selenium atom of an intermediate, formed from the reaction of this compound with a nucleophile, can participate in intramolecular cyclization by attacking an electrophilic site within the same molecule. clockss.org

The nitrogen atom also exhibits nucleophilic properties, although its reactivity can be influenced by the substituent attached to it (in this case, the phenyl group). The delocalization of the nitrogen's lone pair into the aromatic ring can modulate its nucleophilicity. rsc.org However, in many reaction mechanisms, particularly in the formation of heterocyclic systems, the nitrogen atom of the initially formed selenourea or selenocarbamate intermediate acts as a nucleophile. nih.govscispace.com For example, in the Dimroth rearrangement of selenourea derivatives formed from anthranilonitriles and this compound, the nitrogen atom is involved in the ring closure steps. nih.govscispace.commdpi.com

Reactions with Nucleophiles

The electrophilic carbon of this compound is the primary site of attack for a wide variety of nucleophiles, leading to the formation of stable addition products.

Alcohols and phenols add to this compound to yield O-alkyl and O-aryl selenocarbamates, respectively. These reactions are fundamental in the synthesis of this class of organoselenium compounds.

The general reaction for the formation of selenocarbamates is as follows:

R-OH + C₆H₅-N=C=Se → C₆H₅-NH-C(=Se)-OR

Reactant (R-OH)Product (Selenocarbamate)Reference
EthanolO-Ethyl N-phenylselenocarbamate mdpi.com
2-Nitrobenzyl alcoholO-(2-Nitrobenzyl) N-(4-fluorophenyl)selenocarbamate researchgate.net
TyrosolO-[2-(4'-Hydroxyphenyl)ethyl]-N-phenylselenocarbamate mdpi.com
HydroxytyrosolO-[2-(3',4'-Dihydroxyphenyl)ethyl]-N-phenylselenocarbamate mdpi.com

The reaction of this compound with alcohols to form selenocarbamates typically proceeds via a nucleophilic addition mechanism. The oxygen atom of the alcohol attacks the electrophilic carbon of the isoselenocyanate. This is often followed by proton transfer to the nitrogen atom to yield the final selenocarbamate product. The reaction with phenols can follow a similar pathway, although under certain conditions, a rearrangement mechanism has been observed. kiku.dk

A notable mechanism for the synthesis of Se-aryl selenocarbamates from phenols involves a thermal O-to-Se rearrangement of an initially formed O-aryl selenocarbamate, which is analogous to the Newman-Kwart rearrangement. kiku.dk This process allows for the conversion of phenols to the corresponding selenophenols after hydrolysis of the rearranged product.

Information regarding the stereoselectivity of the addition of alcohols and phenols to this compound to form selenocarbamates is not extensively detailed in the reviewed literature. However, for reactions involving chiral alcohols, the formation of diastereomeric selenocarbamates is possible. The stereochemical outcome would depend on the reaction conditions and the nature of the chiral auxiliary. In one instance involving a chiral isoselenocyanate, a stereoselective synthesis of a selenazolidine derivative was achieved, suggesting that stereocontrol is feasible in reactions involving these selenium compounds. researchgate.netdntb.gov.ua

The reaction of this compound with primary and secondary amines is a robust and widely used method for the synthesis of N,N'-disubstituted or N,N,N'-trisubstituted selenoureas. nih.gov This reaction is generally high-yielding and proceeds readily at room temperature.

The general reaction is depicted below:

R¹R²NH + C₆H₅-N=C=Se → C₆H₅-NH-C(=Se)-NR¹R²

The nucleophilic nitrogen of the amine attacks the electrophilic carbon of the isoselenocyanate, followed by proton transfer to the isoselenocyanate nitrogen, to afford the selenourea.

A variety of amines can be used in this reaction, leading to a diverse range of selenourea derivatives. For example, unprotected glycopyranosylamines react with this compound to yield the corresponding glycopyranosyl selenoureas. The reaction is not limited to simple amines; more complex amines and amino acid esters also react to form the corresponding selenourea derivatives. clockss.org These reactions are often clean and can be completed in a short period.

The resulting selenoureas are stable compounds and serve as important precursors for the synthesis of various selenium-containing heterocycles. nih.govscispace.com For instance, the intramolecular cyclization of selenoureas derived from amino-substituted heterocycles is a common strategy for building more complex ring systems. nih.gov

Addition of Thiols: Formation of Selenothio-carbamates

The reaction between this compound and thiols (mercaptans) provides a direct route to selenothiocarbamates. This nucleophilic addition involves the attack of the sulfur atom of the thiol onto the electrophilic carbon of the isoselenocyanate group.

A representative reaction is the addition of allyl mercaptan to isoselenocyanates, which affords S-allyl-selenothiocarbamates. chim.it These products can be valuable intermediates for further transformations, such as iodocyclization reactions to form 2-imino-1,3-thiaselenolanes. chim.it The synthesis of various selenothiocarbamate-linked peptidomimetics has also been achieved through the nucleophilic addition of N-alpha-protected amino alkyl thiols to isoselenocyanates. researchgate.net

The general reaction is: Ph-N=C=Se + R-SH → Ph-NH-C(=Se)-S-R

Reactions with Organometallic Reagents (Grignard, Organolithium, Organocopper)

This compound reacts with potent organometallic nucleophiles, such as Grignard and organolithium reagents, by addition across the C=Se double bond. These reactions are fundamental for creating new carbon-carbon bonds and accessing various organoselenium intermediates.

The reaction of 2,6-xylyl isoselenocyanate with organolithium compounds (R¹Li) at low temperatures (-78 °C) initially forms a lithium selenoimidate salt. thieme-connect.deacs.org This intermediate can be trapped with an electrophile, such as butyl iodide, to yield a selenoimidate ester. thieme-connect.de Similarly, the addition of phenylmagnesium bromide (a Grignard reagent) to a ketone is a key step in the synthesis of selenopyrylium (B14756774) derivatives, demonstrating the utility of these reagents in more complex transformations involving selenium. chim.it The high reactivity of organolithium reagents makes them effective for addition to the C=Se bond, a step that is central to many synthetic strategies. acs.orgwikipedia.org

The intermediates generated from the reaction of organometallic reagents with this compound are precursors to selenoketones and selenoesters. The initial adduct formed from the addition of an organolithium reagent (RLi) to this compound is a lithium salt of a selenoimidic acid, [Ph-N=C(SeLi)-R]. Hydrolysis of such intermediates under controlled conditions can, in principle, lead to the formation of selenoketones (R-C(=Se)-Ph), although these are often unstable. Trapping the lithium selenoimidate with an alkylating agent leads to selenoimidates [Ph-N=C(SeR')-R], which are structural isomers of selenoamides and can be considered derivatives of selenoesters.

Hydride Reductions

This compound can be reduced by various hydride-donating reagents. The nature of the reducing agent and the reaction conditions determine the final product, which can range from partial reduction to complete removal of the selenocarbonyl group.

Catalytic hydroboration using pinacolborane (HBpin) in the presence of an aluminum catalyst efficiently reduces isoselenocyanates to the corresponding N-arylselenoformamides [ArNHC(Se)H]. chemrxiv.org This method represents a selective partial reduction of the isoselenocyanate group.

More drastic reduction using reagents like tri-n-butylstannane (Bu₃SnH) under radical conditions can lead to the corresponding isocyanide (Ph-N=C), which is then further reduced to the hydrocarbon (benzene). rsc.org Standard laboratory hydride sources like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) are also capable of reducing the C=Se bond. libretexts.org LiAlH₄ is a much stronger reducing agent than NaBH₄ and reacts violently with protic solvents. libretexts.org

Reactions with Activated Methylene (B1212753) Compounds and Enolates

Carbanions derived from activated methylene compounds and enolates are effective nucleophiles for attacking this compound. These reactions are valuable for constructing more complex molecular scaffolds.

The reaction of this compound with malononitrile (B47326) in the presence of triethylamine generates a ketene (B1206846) N,Se-hemiacetal intermediate. uzh.ch This intermediate can be trapped in situ with electrophiles like α-halogenated ketones or bromoacetonitrile (B46782) to yield [(alkylseleno)(phenylamino)methylene]malononitriles. uzh.ch In the absence of a trapping agent, the intermediate derived from the reaction with the sodium salt of diethyl malonate can undergo intramolecular cyclization. uzh.chresearchgate.net These reactions showcase the ability of the isoselenocyanate group to react with soft carbon nucleophiles, leading to intermediates that can be strategically manipulated for the synthesis of complex heterocyclic systems. nih.govresearchgate.net

Cycloaddition Reactions Involving this compound

This compound engages in a variety of cycloaddition reactions, leveraging the reactivity of its cumulene functional group (–N=C=Se) to construct diverse heterocyclic systems. These reactions are classified based on the number of atoms contributed by each reactant to the newly formed ring.

[2+2] Cycloadditions

Formal [2+2] cycloaddition reactions involving aryl isoselenocyanates lead to the formation of four-membered rings. A notable example is the reaction between aryl isoselenocyanates and 4-diethylamino-3-butyn-2-one, which yields 3-acetyl-N-aryl-4-diethylaminoselenet-2(2H)-imines. uzh.ch Similarly, the reaction of thiocarbamoyl isoselenocyanates with imines or carbodiimides at elevated temperatures produces 1,3-selenzetidines and 1,3-selenazetidine-2,4-diimides, respectively, which are considered formal [2+2] cycloadducts. nih.govscispace.com

Reactant 1Reactant 2Product TypeReference
Aryl isoselenocyanate4-Diethylamino-3-butyn-2-one3-Acetyl-N-aryl-4-diethylaminoselenet-2(2H)-imine uzh.ch
Thiocarbamoyl isoselenocyanateImine1,3-Selenzetidine nih.govscispace.com
IsoselenocyanateCarbodiimide1,3-Selenazetidine-2,4-diimide nih.gov

[3+2] Cycloadditions with Dipoles

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful method for synthesizing five-membered heterocycles. uchicago.eduyoutube.com this compound can act as a dipolarophile in these reactions.

Computational studies have explored the iron-catalyzed [3+2] cycloaddition between phenyl aziridine (B145994) and this compound. rsc.org Aziridines can function as masked 1,3-dipoles upon ring-opening. rsc.org The mechanism involves the activation of the isoselenocyanate by the Lewis-acidic iron catalyst, facilitating a nucleophilic attack by the aziridine. rsc.org This is followed by an intramolecular ring-opening of the aziridine by the internal selenide (B1212193) nucleophile, leading to the formation of a 5-substituted iminoazoselenolidine with high regioselectivity. rsc.org The energy barrier for this reaction is computationally found to be lower than for analogous reactions with phenyl isocyanate or phenyl isothiocyanate. rsc.org

Isoselenocyanates also react with other 1,3-dipoles, such as diazomethane, to yield 1,2,3-selenadiazole derivatives. nih.gov

Dipole SourceDipolarophileCatalyst/ConditionsProduct TypeReference
Phenyl aziridineThis compoundFe(III) salts5-Substituted iminoazoselenolidine rsc.org
DiazomethaneIsoselenocyanate-1,2,3-Selenadiazole derivative nih.gov

Multicomponent Reactions (MCRs) Incorporating this compound

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer an efficient pathway to complex molecules. nih.gov this compound is a valuable component in several MCRs.

A key example is the base-catalyzed three-component reaction of this compound, malononitrile, and an electrophile like bromoacetonitrile or an α-halogenated ketone. uzh.chuzh.ch The reaction proceeds through the in situ formation of a ketene N,Se-hemiacetal intermediate from the addition of malononitrile to this compound. uzh.chuzh.ch This intermediate is then trapped by the electrophile to produce [(alkylseleno)(phenylamino)methylene]malononitriles in good yields. uzh.chuzh.ch

Another type of MCR involves the reaction of phenyl isoselenocyanates with sodium hydrogen selenide in the presence of a primary amine salt and formaldehyde (B43269). chemicalpapers.com This addition-cyclization process yields 3,5-disubstituted tetrahydro-1,3,5-selenodiazine-2-selenones. chemicalpapers.com The efficiency of this reaction is noted to be higher when the this compound bears an electron-accepting substituent. chemicalpapers.com Furthermore, MCRs have been developed for the synthesis of 2-amino-1,3-selenazole derivatives, which involve the nucleophilic addition of an amine to an isoselenocyanate formed in situ. acs.org The Ugi and Ugi-Smiles reactions are canonical MCRs that use isocyanides, close relatives of isoselenocyanates, to produce bis-amides and N-aryl amines, respectively, highlighting the potential of this class of compounds in MCRs. wikipedia.orgorganic-chemistry.org

Component 1Component 2Component 3Component 4Product TypeReference
This compoundMalononitrileα-Halogenated ketone-[(Alkylseleno)(phenylamino)methylene]malononitrile uzh.chuzh.ch
This compoundSodium hydrogen selenidePrimary amine saltFormaldehyde3,5-Disubstituted tetrahydro-1,3,5-selenodiazine-2-selenone chemicalpapers.com
Isocyanide (in situ from amine)Elemental SeleniumAmineα,β-Unsaturated ketone2-Amino-1,3-selenazole derivative acs.org

Transition Metal-Catalyzed Reactions with this compound

Transition metal catalysis provides powerful tools for forming carbon-carbon and carbon-heteroatom bonds. eie.grmdpi.com this compound participates in such reactions, primarily through cross-coupling and insertion mechanisms.

Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental in organic synthesis. rsc.org While the direct cross-coupling of this compound is a developing area, its reactions with organometallic nucleophiles are well-documented. Organolithium compounds react with this compound to afford products like selenoimidates. thieme-connect.de The reaction of phenyllithium (B1222949) with an isoselenocyanate is reported to proceed in a selenophilic manner, where the nucleophile attacks the selenium atom. osaka-u.ac.jp These reactions provide a route for the synthesis of various selenoamides and related structures. thieme-connect.de

Insertion Reactions into Metal-Carbon/Heteroatom Bonds

The insertion of unsaturated molecules like heterocumulenes into metal-carbon or metal-heteroatom bonds is a key step in many catalytic cycles. mdpi.com Computational studies on the iron-catalyzed [3+2] cycloaddition of aziridines and this compound reveal a mechanism involving the insertion of the isoselenocyanate. rsc.org Specifically, the isoselenocyanate inserts between the Fe(III) catalyst and the aziridine nitrogen, forming an intermediate where the electrophilicity of the isoselenocyanate carbon is enhanced. rsc.org This type of insertion into a metal-heteroatom bond activates the substrate for subsequent reaction steps. rsc.org This mechanistic pathway is distinct from reactions that might involve direct insertion into a metal-carbon bond, which are rarer for first-row transition metals. osti.gov The concept of metal-ligand multiple bonds acting as frustrated Lewis pairs also provides a framework for understanding the reactivity of heterocumulenes with transition metal complexes, which can lead to formal [2+2] cycloadditions or insertion events. beilstein-journals.org

Synthesis of Phenyl Isoselenocyanate

The synthesis of phenyl isoselenocyanate can be achieved through several methods. A common and convenient procedure involves the dehydration of the corresponding formamide (B127407). nih.govnih.govacs.org

One established method starts from formanilide (B94145). uzh.ch A general synthetic strategy involves the formylation of an amine, followed by treatment with a dehydrating agent like triphosgene (B27547) and then selenium powder. nih.govacs.org

A typical laboratory synthesis of a phenylalkyl isoselenocyanate, which follows a similar principle, is as follows:

A mixture of the corresponding phenylalkyl formamide, triethylamine (B128534), and molecular sieves in a solvent like dichloromethane (B109758) is refluxed.

A solution of triphosgene in the same solvent is added dropwise.

After a period of reflux, selenium powder is added, and the mixture is refluxed for several more hours. nih.govacs.org

The final product is then purified, typically by silica (B1680970) gel column chromatography. nih.govacs.org

Another classical method for preparing organic isoselenocyanates involves the addition of elemental selenium to isonitriles. nih.govresearchgate.net

Theoretical and Computational Investigations of Phenyl Isoselenocyanate

Electronic Structure Analysis of Phenyl Isoselenocyanate

The electronic structure of this compound dictates its chemical behavior, particularly the reactivity of the isoselenocyanate (-N=C=Se) functional group. Computational analyses have focused on understanding the distribution of electrons and the nature of its molecular orbitals.

The Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to predicting a molecule's reactivity. While specific energy values for isolated this compound are not extensively detailed in the surveyed literature, the general characteristics can be inferred from its structure and from studies on related compounds. researchgate.net

The HOMO is expected to have significant contributions from the π-orbitals of the phenyl ring and the lone pair electrons of the selenium atom. The LUMO is anticipated to be a π* anti-bonding orbital localized primarily on the cumulene (-N=C=Se) moiety. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability. Computational studies on derivatives often include the calculation of HOMO-LUMO gaps to understand their molecular properties. researchgate.net

Natural Population Analysis (NPA) and other charge analysis methods are used to quantify the distribution of electronic charge on the atoms of this compound. These calculations consistently show that the central carbon atom of the isoselenocyanate group is highly electrophilic.

In a computational study of an iron-catalyzed reaction, the binding of this compound to an Fe(III) catalyst was shown to significantly increase this electrophilicity. rsc.org This activation is crucial for facilitating nucleophilic attack. The study reported a notable increase in the electrostatic-potential-fitted (ESP) charge at the isoselenocyanate carbon, demonstrating its enhanced reactivity upon coordination. rsc.org Furthermore, changes in bond order, such as the elongation of the C–Se bond upon catalyst binding, have been computationally observed, indicating a weakening of this bond during the activation step. rsc.org

Table 1: Calculated Electronic Property Changes in this compound Upon Catalyst Binding
PropertyObservationImplicationReference
ESP Charge at Isoselenocyanate CarbonIncrease of 0.09 eEnhanced electrophilicity and susceptibility to nucleophilic attack rsc.org
C-Se Bond LengthElongation of 0.04 ÅWeakening of the bond, preparing it for reaction rsc.org
Charge Transfer (CT) IndexCalculated from Natural Population Analysis (NPA) for reaction intermediatesQuantifies electron transfer during reaction steps rsc.org

Molecular Electrostatic Potential (MEP) surfaces provide a visual representation of the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. For this compound, MEP maps would illustrate a region of strong positive electrostatic potential (electron deficiency) around the central carbon of the -N=C=Se group. This confirms it as the primary site for nucleophilic attack. rsc.org Conversely, the selenium atom, with its lone pairs, represents a region of negative electrostatic potential, making it a potential site for electrophilic interaction or coordination to Lewis acids. The activation of this compound by a Lewis acid catalyst, for instance, involves the interaction at this nucleophilic selenium or nitrogen center, which in turn enhances the electrophilic character of the carbon atom. rsc.org

Conformational Analysis and Torsional Barriers

The conformation of this compound is primarily defined by the torsion angle of the phenyl group relative to the plane of the isoselenocyanate moiety. Computational studies on similar small, unsaturated isoselenocyanates, such as vinyl and cyclopropyl (B3062369) derivatives, have shown that their geometries tend to converge to a single stable local minimum, suggesting a relatively rigid structure. researchgate.net

For this compound, a quasi-planar conformation, where the phenyl ring is nearly coplanar with the N=C=Se group, would be expected to maximize π-system conjugation. However, detailed computational studies quantifying the specific rotational energy barriers (torsional barriers) for the C-N bond in isolated this compound are not widely reported in the surveyed literature. The conformation of the molecule and its derivatives is known to be a critical factor in the stereochemical outcome of reactions and the stability of intermediates in catalytic cycles.

Prediction of Spectroscopic Signatures for Structural Elucidation (Methods, not data)

Computational chemistry serves as a powerful predictive tool for spectroscopic analysis, allowing for the theoretical calculation of spectra that can be used to confirm or elucidate the structures of newly synthesized compounds. The methods focus on calculating the physical properties that give rise to spectroscopic signals, rather than merely reproducing experimental data.

The prediction of infrared (IR) and Raman spectra is based on the calculation of the vibrational modes of a molecule. numberanalytics.com The standard approach involves:

Geometry Optimization: First, the molecule's equilibrium geometry is found by minimizing its energy using a selected computational method (e.g., DFT with the B3LYP or M06-2X functional) and a suitable basis set (e.g., 6-311+G(d,p) or cc-pVTZ). mckendree.eduumanitoba.ca

Frequency Calculation: At the optimized geometry, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the atomic coordinates, which forms the Hessian matrix. numberanalytics.com Diagonalizing this matrix yields the vibrational frequencies and the corresponding normal modes (the specific atomic motions like stretching, bending, or torsion). mckendree.edu

For this compound and its derivatives, these calculations can predict the characteristic stretching frequency of the –N=C=Se group, which is highly informative for structural confirmation. It is a common practice to apply a scaling factor to the calculated frequencies (e.g., multiplying by ~0.9) to correct for approximations in the computational model and the neglect of anharmonicity, thereby improving agreement with experimental values. mckendree.edu

Theoretical prediction of NMR chemical shifts is a cornerstone of computational structural elucidation. The primary method used is the Gauge-Including Atomic Orbital (GIAO) method, which effectively addresses the issue of the gauge-dependence of the magnetic field. rsc.orgnih.gov The computational workflow is as follows:

Structure Optimization: As with vibrational analysis, an accurate, optimized molecular geometry is the starting point. This is often done using DFT methods.

NMR Calculation: A GIAO-NMR calculation is then performed on the optimized structure. This calculation determines the magnetic shielding tensor for each nucleus (e.g., ¹H, ¹³C, and the highly informative ⁷⁷Se). researchgate.net

Chemical Shift Prediction: The calculated isotropic shielding values are then converted into chemical shifts (δ) by subtracting them from the shielding value of a reference compound (e.g., Tetramethylsilane for ¹H and ¹³C) calculated at the same level of theory.

For this compound systems, this is particularly valuable. Calculations of ¹H and ¹³C chemical shifts help assign the complex signals of the phenyl ring. nih.govmdpi.com Crucially, the theoretical prediction of ⁷⁷Se chemical shifts can be used to monitor reaction progress, such as the conversion of an isoselenocyanate to a selenourea (B1239437) or a selenazole, as the selenium nucleus experiences a very different chemical environment in these structures. researchgate.netmdpi.com The choice of functional (e.g., M06-2X, PBE0) and basis set can significantly impact the accuracy of the predicted shifts. rsc.orgmdpi.com

Solvent Effects on Reactivity and Structure

The most common methods for modeling solvent effects are implicit solvent models, also known as continuum models. The Polarizable Continuum Model (PCM) and its variant, the Integral Equation Formalism PCM (IEFPCM), are widely used. rsc.org In this approach:

The solute (e.g., this compound) is placed within a cavity created in a continuous medium that represents the solvent.

This medium is characterized by its dielectric constant (ε).

The solute polarizes the dielectric medium, which in turn creates a reaction field that electrostatically interacts with the solute.

This method allows for the calculation of solvation free energy and the optimization of molecular geometries in the presence of a solvent. Studies on isoselenocyanate reactions have used the IEFPCM model to evaluate how solvents like water, dimethyl sulfoxide (B87167) (DMSO), or benzene (B151609) affect thermodynamic and kinetic parameters. rsc.orgrsc.org For instance, computational analyses have shown that solvent effects can significantly lower activation energy barriers for reactions involving charged transition states. mdpi.com In some cases, the inclusion of explicit solvent molecules, particularly those directly involved in the reaction mechanism (e.g., as proton shuttles), is necessary for accurate modeling, leading to a hybrid implicit/explicit solvent approach. mdpi.com

Advanced Computational Methodologies Applied to this compound Systems (e.g., QM/MM, Ab Initio Molecular Dynamics)

While standard DFT calculations are powerful, certain complex chemical questions require more advanced computational methodologies. Although specific applications of these methods to this compound are not yet widespread, their potential is significant, particularly for understanding its behavior in complex environments like biological systems.

Quantum Mechanics/Molecular Mechanics (QM/MM): The QM/MM method is a hybrid technique designed to study chemical processes in very large systems, such as an enzyme active site or a solvated cluster. numberanalytics.commpg.de The system is partitioned into two regions:

QM Region: The chemically active core (e.g., the this compound substrate and key interacting residues) is treated with a high-level, accurate quantum mechanics method (like DFT). This allows for the description of bond breaking/formation and electronic rearrangement. nih.gov

MM Region: The rest of the system (e.g., the bulk of the protein and solvent water) is treated with a computationally inexpensive molecular mechanics force field. researchgate.net

The two regions interact, typically through electrostatic and van der Waals forces, in a scheme known as electrostatic embedding. mpg.de For this compound, which is a precursor to compounds with potential biological activity, QM/MM simulations would be the ideal tool to model its interaction with a target enzyme, elucidating binding modes and reaction mechanisms within the complex biological matrix. researchgate.netresearchgate.net

Ab Initio Molecular Dynamics (AIMD): AIMD is a simulation technique that combines molecular dynamics with electronic structure calculations. In AIMD, the forces acting on the atoms at each step of a molecular dynamics trajectory are calculated "on the fly" using a QM method. cityu.edu.hk This approach does not rely on pre-parameterized force fields and allows for the simulation of chemical reactions and dynamic processes with high fidelity.

For this compound, AIMD could be used to:

Explore the conformational landscape and dynamics in solution.

Simulate reaction dynamics, capturing the explicit motion of atoms along the reaction pathway.

Investigate the role of explicit solvent dynamics and hydrogen-bonding networks on reaction barriers.

These advanced methods, while computationally demanding, offer the potential for a much deeper and more dynamic understanding of the chemistry of this compound and its derivatives. numberanalytics.comcityu.edu.hk

Advanced Analytical Characterization Methodologies for Phenyl Isoselenocyanate and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the detailed structural elucidation of phenyl isoselenocyanate, offering non-destructive analysis of its molecular framework and electronic system.

Vibrational Spectroscopy (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of chemical bonds.

FT-IR Spectroscopy: This method measures the absorption of infrared radiation by the molecule, exciting its vibrational modes. For this compound, the most characteristic absorption is the strong, sharp band corresponding to the asymmetric stretching vibration of the isoselenocyanate (-N=C=Se) group. This peak is typically observed in the range of 2100-2000 cm⁻¹. Other significant vibrations include the C-H stretching of the phenyl group (around 3100-3000 cm⁻¹), C=C stretching vibrations within the aromatic ring (approximately 1600-1450 cm⁻¹), and C-H out-of-plane bending vibrations (900-690 cm⁻¹), which can provide information about the substitution pattern of the phenyl ring. researchgate.net The methodology involves passing an infrared beam through a sample (neat liquid, solution, or solid pellet) and measuring the transmitted radiation as a function of wavenumber.

Raman Spectroscopy: This technique relies on the inelastic scattering of monochromatic light, usually from a laser source. The resulting Raman spectrum provides information on vibrational modes that are often complementary to FT-IR. The symmetric stretching vibration of the -N=C=Se group in this compound is expected to be a strong and characteristic band in the Raman spectrum. A key advantage of Raman spectroscopy is its low interference from water, making it suitable for aqueous solutions. The methodology involves illuminating the sample with a laser and detecting the scattered light. The difference in energy between the incident and scattered photons corresponds to the vibrational energy levels of the molecule. mcmaster.canih.gov

Table 1: Expected Vibrational Frequencies for this compound
Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Expected Raman Frequency (cm⁻¹)Intensity
-N=C=Se Asymmetric Stretch2100 - 2000Weak or InactiveStrong
-N=C=Se Symmetric StretchWeak or Inactive~1300 - 1100Strong
Aromatic C-H Stretch3100 - 30003100 - 3000Medium to Strong
Aromatic C=C Stretch1600 - 14501600 - 1450Medium to Strong
Aromatic C-H Out-of-Plane Bend900 - 690900 - 690Strong

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ⁷⁷Se NMR for structural connectivity)

NMR spectroscopy is a powerful tool for elucidating the precise connectivity of atoms in a molecule by probing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: Proton NMR provides information about the number, environment, and connectivity of hydrogen atoms. For this compound, the aromatic protons will appear as a complex multiplet in the region of 7.0-8.0 ppm. The integration of this multiplet will correspond to the five protons of the phenyl group. The splitting pattern can reveal the substitution pattern on the phenyl ring in its derivatives. The methodology involves dissolving the sample in a deuterated solvent and placing it in a strong magnetic field. Radiofrequency pulses are applied, and the resulting signals from the excited proton nuclei are detected. nih.govmdpi.com

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The carbon of the isoselenocyanate group (-N=C=Se) is expected to resonate at a characteristic downfield chemical shift. The aromatic carbons will appear in the typical range of 120-140 ppm, with the ipso-carbon (the carbon attached to the -N=C=Se group) showing a distinct chemical shift. Proton-decoupled ¹³C NMR spectra are typically acquired to simplify the spectrum to a series of single peaks for each carbon. bhu.ac.inoregonstate.edu

⁷⁷Se NMR Spectroscopy: Selenium-77 NMR is a highly specific technique for organoselenium compounds. The ⁷⁷Se nucleus has a spin of 1/2 and a natural abundance of 7.63%. It offers a very wide chemical shift range, making it highly sensitive to the electronic environment of the selenium atom. huji.ac.il For this compound, the ⁷⁷Se chemical shift will provide direct evidence for the presence and nature of the selenium-containing functional group. The methodology is similar to that of ¹H and ¹³C NMR, but the spectrometer must be tuned to the resonance frequency of the ⁷⁷Se nucleus. Couplings between ⁷⁷Se and nearby ¹H or ¹³C nuclei can provide further structural information. huji.ac.ilsemanticscholar.org

Table 2: Expected NMR Chemical Shifts for this compound
NucleusExpected Chemical Shift Range (ppm)Notes
¹H (Aromatic)7.0 - 8.0Complex multiplet for the C₆H₅ group.
¹³C (Aromatic)120 - 140Multiple signals for the different carbons of the phenyl ring.
¹³C (-N=C=Se)130 - 150Characteristic downfield shift.
⁷⁷Se (-N=C=Se)Variable (broad range)Highly dependent on the specific electronic environment.

Mass Spectrometry (MS) for Molecular Integrity and Fragmentation Pathway Analysis

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. For this compound, the molecular ion peak (M⁺) will be observed, confirming its molecular weight. The fragmentation pattern will likely involve the loss of the selenium atom, the cyano group, or the entire isoselenocyanate moiety, leading to characteristic fragment ions such as the phenyl cation (C₆H₅⁺) at m/z 77. stackexchange.com High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition. The methodology involves ionizing the sample (e.g., by electron impact or electrospray ionization), separating the ions based on their m/z ratio in a mass analyzer, and detecting them. core.ac.ukmiamioh.eduyoutube.com

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. This compound is expected to exhibit absorption bands in the ultraviolet region due to π → π* transitions within the phenyl ring and the isoselenocyanate group. libretexts.org The conjugation between the phenyl ring and the -N=C=Se group will influence the position and intensity of these absorption bands. The methodology involves passing a beam of UV-visible light through a dilute solution of the sample and measuring the absorbance at different wavelengths. hnue.edu.vnelte.huyoutube.com

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for separating this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the separation, identification, and quantification of compounds. For this compound, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com A UV detector is typically employed for detection, as the phenyl group provides strong UV absorbance. The retention time of the compound under specific conditions is a characteristic property that can be used for identification, while the peak area is proportional to its concentration, allowing for purity assessment. thomassci.comnih.govscholarsresearchlibrary.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds. This compound, being a liquid with a defined boiling point, can be analyzed by GC. nih.gov The sample is injected into a heated port, vaporized, and carried by an inert gas through a column containing a stationary phase. Separation is based on the differential partitioning of the compound between the mobile and stationary phases. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC is a powerful tool for assessing the purity of this compound and for identifying volatile impurities. nih.govsigmaaldrich.comlibretexts.orgyoutube.com

Table 3: Chromatographic Methods for this compound Analysis
TechniqueStationary Phase (Typical)Mobile Phase/Carrier Gas (Typical)Detection MethodApplication
HPLCC18 (Reversed-Phase)Acetonitrile (B52724)/Water or Methanol (B129727)/WaterUV-Vis DetectorPurity assessment, Quantification
GCPolysiloxane-basedHelium or NitrogenFID or MSPurity assessment, Impurity profiling

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, which is expected to have a degree of volatility, GC-MS can provide both qualitative and quantitative information. The technique separates compounds based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. Subsequent detection by mass spectrometry allows for the identification of the compound based on its mass-to-charge ratio (m/z) and fragmentation pattern.

The successful GC-MS analysis of volatile organoselenium compounds, such as dimethyl selenide (B1212193) and dimethyl diselenide, suggests the feasibility of this technique for this compound. nih.govtandfonline.comnih.gov A typical method would involve dissolving the sample in a suitable organic solvent, followed by injection into the GC system. The mass spectrometer would then generate a mass spectrum of the eluting compound, which can be compared to spectral libraries or analyzed for characteristic isotopic patterns of selenium to confirm the presence of the element.

ParameterTypical Value/Condition
Column DB-1 or similar non-polar capillary column
Injector Temperature 250 °C
Oven Program Initial temperature of 50 °C, ramped to 280 °C
Carrier Gas Helium
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Analyzer Quadrupole or Time-of-Flight (TOF)
Detection Mode Full Scan or Selected Ion Monitoring (SIM)

This table represents a hypothetical set of parameters for the GC-MS analysis of this compound, based on methods for other volatile selenium compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique that is particularly well-suited for the analysis of less volatile or thermally labile compounds. This compound and its derivatives, especially those with higher molecular weights or polar functional groups, can be effectively analyzed by LC-MS. The separation is achieved based on the analyte's affinity for the stationary and mobile phases. The eluent from the HPLC system is then introduced into the mass spectrometer for detection and identification.

The coupling of HPLC with Inductively Coupled Plasma-Mass Spectrometry (HPLC-ICP-MS) is a particularly powerful approach for the speciation of selenium compounds. dss.go.thresearchgate.netspectroscopyonline.comrsc.org This technique allows for the separation of different selenium-containing species in a sample, followed by sensitive and element-specific detection by ICP-MS. For this compound and its derivatives, this would enable the separation of the parent compound from any potential degradation products or related species.

ParameterTypical Value/Condition
Column C18 reversed-phase column
Mobile Phase Gradient of water and acetonitrile with a small amount of formic acid
Flow Rate 0.2 - 1.0 mL/min
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)
Mass Analyzer Quadrupole, Ion Trap, or Time-of-Flight (TOF)
Detection Mode Positive or Negative Ion Mode

This table provides a generalized set of parameters for the LC-MS analysis of this compound and its derivatives.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry used for the separation, identification, and quantification of components in a mixture. mdpi.com When coupled with a suitable detector, such as a UV-Vis or Diode Array Detector (DAD), HPLC can be used for the routine analysis of this compound. The presence of the phenyl ring in the molecule allows for strong UV absorbance, making this a viable detection method.

Reversed-phase HPLC is the most common mode for the analysis of non-polar to moderately polar organic compounds. A C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol would be a typical starting point for method development. The retention time of this compound would be characteristic under specific chromatographic conditions, and the peak area would be proportional to its concentration, allowing for quantitative analysis.

ParameterTypical Value/Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Isocratic or gradient elution with Water/Acetonitrile
Flow Rate 1.0 mL/min
Detector UV-Vis or Diode Array Detector (DAD)
Wavelength Determined by UV scan (typically around 254 nm)
Injection Volume 10 - 20 µL

This table outlines a standard set of HPLC parameters that could be used for the analysis of this compound.

Elemental Analysis for Stoichiometric Verification (Methodology)

Elemental analysis is crucial for confirming the empirical formula of a synthesized compound like this compound. These techniques provide the percentage composition of elements within the molecule, which can then be compared to the theoretical values.

Combustion analysis is a fundamental method for determining the elemental composition of an organic compound. libretexts.org In this technique, a small, precisely weighed sample of this compound is burned in an excess of oxygen. The combustion products, primarily carbon dioxide (CO2) and water (H2O), are collected and weighed. The amounts of carbon and hydrogen in the original sample can then be calculated. For nitrogen determination, the sample is combusted and the resulting nitrogen gas is measured. The percentage of selenium is typically determined by other methods, and the remaining mass is often attributed to it after accounting for C, H, and N.

Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) is a highly sensitive technique for determining the elemental composition of a sample, including the selenium content in this compound. muni.cz The sample is first digested in a strong acid to break down the organic matrix and bring the selenium into solution. This solution is then introduced into an argon plasma, which excites the selenium atoms. As the excited atoms return to their ground state, they emit light at characteristic wavelengths. The intensity of this emitted light is directly proportional to the concentration of selenium in the sample. This method is robust and can handle complex matrices, making it suitable for the accurate quantification of selenium. tandfonline.com

ParameterTypical Value/Condition
Sample Preparation Microwave-assisted acid digestion (e.g., with nitric acid)
Plasma Gas Argon
RF Power 1100 - 1500 W
Nebulizer Type Concentric or cross-flow
Viewing Mode Axial or radial
Analytical Wavelength for Se 196.090 nm

This table presents typical instrumental parameters for the determination of selenium by ICP-OES.

Electrochemical Techniques for Redox Behavior Analysis

Electrochemical techniques, such as cyclic voltammetry (CV), are employed to investigate the redox properties of molecules like this compound. ugm.ac.id These methods can provide information about the oxidation and reduction potentials of the compound, the stability of the resulting radical ions, and the reversibility of the electron transfer processes.

Applications of Phenyl Isoselenocyanate in Chemical Research and Beyond

Reagent in Organic Synthesis for Selenium Incorporation

The isoselenocyanate functional group (-N=C=Se) is highly reactive toward nucleophiles, making phenyl isoselenocyanate an excellent electrophilic source of selenium for creating C-Se bonds. This reactivity is the foundation of its utility in synthesizing a wide array of selenium-containing molecules.

Synthesis of Organoselenium Compounds with Diverse Architectures

This compound serves as a cornerstone for the synthesis of various acyclic organoselenium compounds. The most fundamental reaction is its addition with primary and secondary amines to form N,N'-disubstituted selenoureas. nih.govnih.gov This reaction is efficient and provides a straightforward route to these important structural motifs, which are themselves valuable intermediates in further synthetic transformations. nih.gov

Another key application is in the synthesis of selenohydantoins. For instance, the reaction of this compound with α-amino acid esters, such as L-valine ethyl ester hydrochloride, in the presence of a base, yields N-phenyl selenohydantoin in quantitative yield. This demonstrates the compound's utility in accessing selenium-containing analogs of biologically relevant structures.

The reactivity of this compound also extends to reactions with various other nucleophiles, leading to a broad spectrum of organoselenium compounds. These reactions underscore its role as a flexible tool for chemists seeking to incorporate selenium into diverse molecular architectures for applications in medicinal chemistry and materials science. materialsciencejournal.orgresearchgate.net

Formation of Selenium-Containing Heterocyclic Systems

A significant application of this compound is in the construction of selenium-containing heterocycles, which are of increasing interest due to their unique chemical properties and biological activities. nih.govresearchgate.net The general strategy involves an initial nucleophilic addition to the isoselenocyanate carbon, followed by an intramolecular cyclization.

This methodology has been successfully employed to synthesize a variety of heterocyclic systems. For example:

Quinazoline-selones : The reaction of anthranilonitriles with this compound under reflux in pyridine (B92270) yields 4-(phenylamino)quinazoline-2(1H)-selones. The mechanism involves the initial formation of a selenourea (B1239437) derivative which then undergoes a cyclization and rearrangement, akin to a Dimroth rearrangement, to form the final product. nih.gov

Tetrahydro-1,3,5-selenodiazine-2-selenones : Phenyl isoselenocyanates can undergo a nucleophilic addition with sodium hydrogen selenide (B1212193) in the presence of a primary amine salt and formaldehyde (B43269) to create 3,5-disubstituted tetrahydro-1,3,5-selenodiazine-2-selenones. nih.gov

1,3-Selenazolidines : Haloamines react with isoselenocyanates in the presence of a strong base to produce 2-(phenylimino)-1,3-selenazolidines. nih.gov

These examples highlight the power of this compound as a building block for creating complex, multi-ring systems containing selenium.

Table 1: Examples of Heterocyclic Systems Synthesized from this compound
Heterocyclic SystemReactantsKey Features
4-(Phenylamino)quinazoline-2(1H)-selonesAnthranilonitrileInvolves a Dimroth-type rearrangement of an intermediate. nih.gov
Tetrahydro-1,3,5-selenodiazine-2-selenonesSodium hydrogen selenide, primary amine salt, formaldehydeA multi-component reaction leading to a six-membered heterocycle. nih.gov
2-(Phenylimino)-1,3-selenazolidinesHaloaminesFormation of a five-membered selenazole ring. nih.gov
Tetracyclic SelenaheterocyclesMethyl 3-amino-4-chloro-1-ethylpyrrolo[3,2-c]quinoline-2-carboxylateBuilds a complex, fused heterocyclic system via nucleophilic substitution.

Strategic Incorporation of Selenium into Complex Molecules

Beyond the synthesis of fundamental heterocycles, this compound is utilized for the strategic insertion of selenium into more complex molecular scaffolds. Its predictable reactivity allows for its use in later stages of a synthetic sequence to install the selenium atom precisely. An example is the reaction of aryl isoselenocyanates with methyl 3-amino-4-chloro-1-ethylpyrrolo[3,2-c]quinoline-2-carboxylate. This reaction, conducted in boiling pyridine, leads to the formation of complex tetracyclic selenaheterocycles in high yield through a proposed mechanism involving an intermediate selenourea followed by cyclization via nucleophilic substitution. This demonstrates its utility in building intricate, fused-ring systems that may have applications in medicinal chemistry or materials science.

Precursor for Advanced Materials and Polymers

While the primary application of this compound is in discrete molecule synthesis, its reactive nature also lends itself to the development of novel materials.

Development of Selenium-Containing Polymers and Oligomers

Selenium-containing polymers are a focus of research due to their unique optical and electrical properties, including high refractive indices and redox-responsiveness. wikipedia.org While this compound itself is not widely reported as a direct monomer for polymerization, the isoselenocyanate functional group shows a tendency to polymerize in certain contexts. For example, allenyl isoselenocyanate is noted for its pronounced inclination to polymerize. nih.gov

The isocyanate (-N=C=O) and isothiocyanate (-N=C=S) analogs of this compound are extensively used in polymer chemistry. For instance, poly[methylene(polyphenyl) isocyanate] is a key component in the production of polyurethane foams and adhesives. polysciences.com Similarly, polymers derived from phenyl isocyanide have been synthesized for various applications. rsc.orgrsc.org Although direct polymerization of this compound is not common, its role as a synthon for creating selenium-rich monomers that can then be polymerized remains an area of potential exploration.

Synthesis of Ligands for Transition Metal Catalysis

This compound is a valuable precursor for synthesizing ligands used in transition metal catalysis. By analogy to its sulfur counterpart, phenyl isothiocyanate, it can react with primary and secondary amines to form N,N'-disubstituted selenoureas. nih.govmaterialsciencejournal.org These selenourea compounds are effective ligands for various transition metals.

Fabrication of Photoactive and Electrically Conductive Materials (Focus on synthetic routes and structural aspects)

The incorporation of selenium into organic molecules can impart unique photoactive and electronic properties. This compound serves as a valuable precursor for the synthesis of selenium-containing heterocyclic compounds and polymers with potential applications in materials science. The synthetic routes often leverage the reactivity of the isoselenocyanate functional group toward various nucleophiles, leading to the formation of diverse molecular architectures.

One primary application of this compound in this domain is the synthesis of selenium-containing heterocycles. These cyclic structures can form the core of organic semiconductors, dyes, and photoactive materials. For instance, this compound reacts with anthranilonitriles in refluxing pyridine to yield 4-(phenylamino)quinazoline-2(1H)-selones. nih.gov These compounds can be further oxidized to the corresponding diselenides. nih.gov The quinazoline (B50416) core is a well-known scaffold in medicinal chemistry and has been explored in materials science for its electronic properties.

Another synthetic strategy involves the reaction of phenyl isoselenocyanates with primary amines and formaldehyde in the presence of sodium hydrogen selenide to form 3,5-disubstituted tetrahydro-1,3,5-selenodiazine-2-selenones. nih.gov The electronic properties of these heterocycles can be tuned by varying the substituents on the phenyl ring of the starting isoselenocyanate.

While direct polymerization of this compound is not commonly reported, it can be used to introduce selenium into polymer backbones or as side-chain functionalities. Selenium-containing polymers are of interest due to their potential for high refractive indices, redox activity, and unique optoelectronic properties. rsc.orgrsc.org For example, copolymers of styrene (B11656) with N-phenyl maleimides containing phenylselenide moieties have been synthesized, demonstrating that the incorporation of selenium leads to a significant increase in the refractive index of the resulting polymer. rsc.org Although this example does not directly use this compound, it highlights the desirable properties that selenium imparts to polymers, suggesting a promising area of research for selenium-containing monomers derived from this compound.

The structural aspect of these materials is crucial for their function. The presence of the heavy selenium atom can enhance intersystem crossing, which is beneficial for applications in photodynamic therapy and as phosphorescent organic light-emitting diodes (OLEDs). Furthermore, the lone pairs of electrons on the selenium atom can participate in non-covalent interactions, influencing the solid-state packing and morphology of the materials, which in turn affects their charge transport properties. heeneygroup.com

Table 1: Synthetic Routes to Potential Photoactive and Electrically Conductive Materials Using this compound
Reactant(s)ProductPotential ApplicationReference
This compound, Anthranilonitrile4-(Phenylamino)quinazoline-2(1H)-seloneOrganic electronics, Photoactive materials nih.gov
This compound, Primary amine, Formaldehyde, Sodium hydrogen selenide3,5-Disubstituted tetrahydro-1,3,5-selenodiazine-2-selenoneFunctional materials nih.gov

Biochemical Probes and Enzyme Modulators (Non-Human, Non-Clinical Applications)

The unique reactivity of this compound and its derivatives makes them valuable tools for biochemical research, particularly in the study of enzymes and biological molecules in non-human and non-clinical contexts.

Several organoselenium compounds have been shown to mimic the activity of the selenoenzyme glutathione (B108866) peroxidase (GPx), which plays a crucial role in cellular antioxidant defense by catalyzing the reduction of hydroperoxides. This compound can serve as a starting material for the synthesis of such mimics. The underlying principle is the ability of the selenium atom to cycle through different oxidation states, a key feature of the catalytic cycle of GPx.

For instance, the reaction of this compound with amines can lead to the formation of selenoureas. These and other selenium-containing compounds can be designed to possess GPx-like activity. The catalytic cycle of these mimics in vitro generally involves the oxidation of the selenium center by a peroxide, followed by reduction with a thiol, such as glutathione. While direct studies on the GPx-mimetic activity of this compound itself are not prevalent, related phenylselanyl derivatives have demonstrated significant GPx-like activity. For example, N-substituted unsymmetrical phenylselenides with an o-amido function have been synthesized and shown to possess H₂O₂-scavenging potential.

This compound and its derivatives can be employed as chemical probes to investigate redox-active processes in biological systems. The high reactivity of the isoselenocyanate group towards thiol groups, which are abundant in proteins (cysteine residues) and small molecules (glutathione), makes it a useful tool for studying the role of thiols in redox signaling.

Studies comparing phenylalkyl isoselenocyanates with their isothiocyanate analogs have shown that the selenium compounds exhibit a higher rate of reaction with thiols. researchgate.net This enhanced reactivity can be exploited to selectively target and modify thiol-containing molecules in a research setting. Furthermore, some isoselenocyanates have been shown to induce the generation of reactive oxygen species (ROS) through redox cycling, providing a mechanism to study the cellular response to oxidative stress. researchgate.net This property allows researchers to controllably introduce oxidative stress to in vitro systems to investigate the downstream signaling pathways and cellular defense mechanisms.

The high electrophilicity of the isoselenocyanate carbon makes this compound a potent agent for the labeling and derivatization of biological molecules, particularly those containing nucleophilic functional groups such as amines and thiols. This application is well-established for its sulfur analog, phenyl isothiocyanate (PITC), which is widely used in protein sequencing (Edman degradation) and amino acid analysis. researchgate.netrsc.org

Given the similar reactivity profile, this compound can be used for similar purposes in a research context. The reaction with the N-terminal amino group of a peptide or the amine group of an amino acid would yield a phenylselenocarbamoyl (PSC) derivative. These derivatives can be detected by various analytical techniques, including HPLC and mass spectrometry. The introduction of the selenium atom provides a unique isotopic signature that can be advantageous for mass spectrometric analysis. This derivatization can be used to quantify amino acids in biological samples or to label specific proteins for subsequent identification and characterization.

Table 2: Applications of this compound in Biochemical Research
Application AreaMechanism of ActionExample of UseReference
Selenoenzyme MimicsCatalytic reduction of peroxides via selenium redox cycling.Synthesis of compounds with in vitro glutathione peroxidase-like activity.
Investigation of Redox SystemsHigh reactivity with thiols and induction of reactive oxygen species.Probing the role of thiols in redox signaling and studying cellular responses to oxidative stress. researchgate.net
Labeling and DerivatizationReaction with nucleophilic groups (e.g., amines, thiols) on biomolecules.Derivatization of amino acids and peptides for analytical purposes. researchgate.netrsc.org

Catalytic Applications (as a catalyst or catalyst component)

The use of this compound as a catalyst or a key component in catalytic systems is an emerging area of interest, primarily leveraging the unique properties of the selenium atom.

While direct applications of this compound as a catalyst are not extensively documented, its derivatives and related organoselenium compounds have shown promise in various catalytic transformations. The reactivity of the isoselenocyanate group allows for its incorporation into larger molecular frameworks or onto solid supports, creating novel catalytic materials.

For instance, the selenium atom in organoselenium compounds can act as a Lewis base, coordinating to metal centers and modulating their catalytic activity. Alternatively, the redox properties of selenium can be exploited in catalytic cycles. Organoselenium compounds have been used as catalysts for a range of organic reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions.

An example of a related application is the use of selenium-containing heterocycles, which can be synthesized from this compound, as ligands in transition metal catalysis. The electronic properties and steric bulk of these ligands can be fine-tuned by modifying the substituents on the heterocyclic ring, thereby influencing the outcome of the catalytic reaction. Although this field is still in its early stages of development, the versatility of this compound as a synthon for a wide array of selenium-containing molecules suggests its significant potential in the future design of novel selenium-based catalysts.

Ligand Scaffolds for Homogeneous Catalysis

The application of this compound as a direct ligand scaffold in homogeneous catalysis is not extensively documented in peer-reviewed literature. Research in the field of homogeneous catalysis has predominantly focused on ligands containing softer donor atoms like phosphorus, sulfur, and nitrogen. While organoselenium compounds, in general, have been utilized as ligands in various transition metal-catalyzed reactions, the specific use of this compound is notably absent from prominent studies. nih.govresearcher.life

Organoselenium ligands can form stable complexes with transition metals and have been shown to influence the catalytic activity and selectivity of these complexes. nih.gov The electronic and steric properties of the selenium atom can be fine-tuned by altering the organic substituent, which in turn can modify the catalytic performance of the metal center. nih.gov However, the isoselenocyanate (-N=C=Se) functional group presents unique challenges and reactivity patterns that may limit its direct application as a ligand in its intact form. The cumulative double bonds in the isoselenocyanate moiety make it susceptible to nucleophilic attack and other reactions, which could lead to ligand degradation under catalytic conditions.

While direct coordination of the intact this compound to a metal center for catalysis is not a common strategy, the compound serves as a valuable precursor for the synthesis of more stable selenium-containing ligands. The isoselenocyanate group is a versatile functional handle that can react with various nucleophiles to introduce a selenium-containing moiety into a larger organic framework. This approach allows for the creation of multidentate ligands where the selenium atom is incorporated into a more stable chelating structure. These resulting seleno-functionalized ligands can then be used to prepare well-defined metal complexes for homogeneous catalysis.

Applications in Analytical Chemistry (e.g., derivatization agents for specific analyses)

In the realm of analytical chemistry, this compound has not been established as a common derivatization agent. Derivatization is a technique used to convert an analyte into a product that is more suitable for analysis by a particular method, such as chromatography or mass spectrometry. This often involves improving the analyte's volatility, thermal stability, or detectability.

The sulfur analog of this compound, phenyl isothiocyanate (PITC), is a widely used derivatizing agent, particularly for the analysis of amino acids by high-performance liquid chromatography (HPLC). PITC reacts with the primary and secondary amine groups of amino acids to form phenylthiocarbamyl (PTC) derivatives, which are readily detectable by UV absorbance.

While the reactivity of the isoselenocyanate group is analogous to the isothiocyanate group, suggesting that this compound could potentially react with amines to form phenylselenocarbamyl derivatives, its application for this purpose is not reported in the analytical chemistry literature. Several factors may contribute to this lack of use:

Stability: Organoselenium compounds can be less stable than their sulfur counterparts, potentially leading to degradation of the derivatized product during analysis.

Reagent Availability and Cost: Phenyl isothiocyanate is commercially available from numerous suppliers at a relatively low cost. This compound is less common and generally more expensive to synthesize or purchase.

Toxicity: Selenium compounds are generally more toxic than their sulfur analogs, which may pose safety concerns for routine analytical laboratory use.

Lack of Apparent Advantage: For most applications, the existing derivatization reagents like PITC provide satisfactory results. There has been no demonstrated analytical advantage that would necessitate the development and validation of methods using this compound.

Although direct use as a derivatization agent is not documented, the unique properties of selenium could, in principle, offer specialized applications. For instance, the presence of the selenium atom could be exploited for detection by element-specific detectors like inductively coupled plasma mass spectrometry (ICP-MS), which could provide high sensitivity and selectivity for certain analytes in complex matrices. However, such applications remain hypothetical in the absence of dedicated research and development.

Q & A

Q. What advanced techniques validate the structural integrity of this compound derivatives?

  • Solution : Employ X-ray crystallography for unambiguous confirmation of selenocyanate bonding. Complement with <sup>77</sup>Se NMR spectroscopy (chemical shifts: 200–400 ppm) to detect impurities .

Data Presentation Guidelines

  • Tables : Include raw data (e.g., IC50, yield percentages) in appendices. Processed data (mean ± SD) should be in the main text .
  • Figures : Use line graphs for dose-response curves and heatmaps for transcriptomic data. Avoid redundant visualization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.